- Diastereoselective sp3-C-H Functionalization of Arylmethyl Ketones and Transformation of E- to Z-Products Through PhotocatalysisEuropean Journal of Organic Chemistry, 2020, 2020(4), 424-428,
Cas no 959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione)

959-28-4 structure
Produktname:(E)-1,4-Diphenylbut-2-ene-1,4-dione
(E)-1,4-Diphenylbut-2-ene-1,4-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- trans-1,2-Dibenzoylethylene
- Dibenzoylethylene
- trans-1,4-Diphenyl-2-butene-1,4-dione
- 1,2-Dibenzoylethylene, perdominantly trans, (trans-1,4-Diphenyl-2-butene-1,4-dione)
- (2E)-1,4-diphenylbut-2-ene-1,4-dione
- 1,2-Dibenzoylethylene
- trans-1.4-Diphenyl-2-butene-1.4-dione
- (2E)-1,4-diphenyl-2-buten-1,4-dione
- (E)-1,2-Dibenzoylethene
- (E)-1,2-DIBENZOYLETHYLENE
- 4-diphenyl-4-dion(e)-2-butene-1
- perdominantlytrans
- trans-1,2-Diabenzoylbenzene
- trans-1,4-diphenylbut-2-en-1,4-dione
- trans-1,4-diphenylbut-2-ene-1,4-dione
- trans-dibenzoylethylene
- TRANS-DIPHENACYLIDENE
- trans-Dibenzoylethene
- 1,2-Dibenzoylethene
- 1,4-Diphenyl-2-butene-1,4-dione
- 2-BUTENE-1,4-DIONE, 1,4-DIPHENYL-
- Ethylene, 1,2-dibenzoyl-
- trans-1,2-(Dibenzoyl)ethylene
- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)-
- (E)-1,4-Diphenyl-2-butene-1,4-dione
- (E)-1,4-diphenyl-but-2-ene-1,4-dione
- 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-
- (2E)-1,4-diphenylbut-2-ene-1,4
- (2E)-1,4-Diphenyl-2-butene-1,4-dione (ACI)
- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)- (8CI)
- 2-Butene-1,4-dione, 1,4-diphenyl-, trans- (6CI)
- (E)-Dibenzoylethylene
- NSC 1983
- trans-1,2-Bis(benzoyl)ethylene
- trans-1,2-Dibenzoylethene
- WLN: RV1U1VR
- Z56756394
- 2-Butene-1, 1,4-diphenyl-, (E)-
- (2E)-1,4-Diphenyl-2-butene-1,4-dione #
- 6N-723
- DTXSID70883625
- 2-Butene-1,4-dione,1,4-diphenyl-,(2E)-
- NSC-1983
- AE-848/01504029
- USAF ND-57
- BRN 1871333
- 0-07-00-00812 (Beilstein Handbook Reference)
- Ethylene,2-dibenzoyl-
- CS-0204677
- NSC28072
- D2185
- 2-Butene-1, 1,4-diphenyl-
- (E)-1,4-diphenylbut-2-ene-1,4-dione
- 2-Butene-1,4-dione,1,4-diphenyl-
- NSC1983
- NS00079849
- 4070-75-1
- SCHEMBL2954318
- 1,4-Diphenylbut-2-ene-1,4-dione
- 959-28-4
- starbld0000826
- HMS1757J15
- D90008
- trans-1,4-dione
- 1,4-Diphenyl-but-2-ene-1,4-dione
- trans-1,4-Diphenyl-2-butene-1,4-dione, 96%
- AKOS001027092
- MFCD00003083
- NSC 28072
- EINECS 223-780-6
- NSC-28072
- SCHEMBL2954324
- EINECS 213-498-1
- (E)-1,4-Diphenylbut-2-ene-1,4-dione
-
- MDL: MFCD00003083
- Inchi: 1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+
- InChI-Schlüssel: WYCXGQSQHAXLPK-VAWYXSNFSA-N
- Lächelt: C(C1C=CC=CC=1)(=O)/C=C/C(C1C=CC=CC=1)=O
- BRN: 1871333
Berechnete Eigenschaften
- Genaue Masse: 236.08400
- Monoisotopenmasse: 236.084
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 4
- Komplexität: 286
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 34.1
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: gelber Nadelkristall
- Dichte: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 109.0 to 112.0 deg-C
- Siedepunkt: 338.73°C (rough estimate)
- Flammpunkt: 138.2ºC
- Brechungsindex: 1.6000 (estimate)
- Löslichkeit: Fast unlöslich (0,054 g/l) (25°C),
- PSA: 34.14000
- LogP: 3.30840
- Löslichkeit: Nicht bestimmt
(E)-1,4-Diphenylbut-2-ene-1,4-dione Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S22-S24/25
- RTECS:EM7000000
- TSCA:Yes
(E)-1,4-Diphenylbut-2-ene-1,4-dione Zolldaten
- HS-CODE:29143900
(E)-1,4-Diphenylbut-2-ene-1,4-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-251266-5g |
trans-1,4-Diphenyl-2-butene-1,4-dione, |
959-28-4 | 5g |
¥669.00 | 2023-09-05 | ||
TRC | D489411-1mg |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | 1mg |
$190.00 | 2023-05-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2185-25G |
trans-1,2-Dibenzoylethylene |
959-28-4 | >98.0%(GC) | 25g |
¥2110.00 | 2024-04-15 | |
Key Organics Ltd | 6N-723-1MG |
(E)-1,4-diphenyl-2-butene-1,4-dione |
959-28-4 | >90% | 1mg |
£28.00 | 2025-02-08 | |
Key Organics Ltd | 6N-723-5MG |
(E)-1,4-diphenyl-2-butene-1,4-dione |
959-28-4 | >90% | 5mg |
£35.00 | 2025-02-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12643-5g |
1,2-Dibenzoylethylene, predominantly trans, 96% |
959-28-4 | 96% | 5g |
¥1386.00 | 2023-03-14 | |
eNovation Chemicals LLC | D769651-5g |
TRANS-1,2-DIBENZOYLETHYLENE |
959-28-4 | 98.0% | 5g |
$135 | 2024-06-07 | |
Aaron | AR003VJY-1g |
trans-1,2-Dibenzoylethylene |
959-28-4 | 98% | 1g |
$23.00 | 2025-01-22 | |
1PlusChem | 1P003VBM-5g |
TRANS-1,2-DIBENZOYLETHYLENE |
959-28-4 | >98.0%(GC) | 5g |
$67.00 | 2025-02-20 | |
Aaron | AR003VJY-5g |
trans-1,2-Dibenzoylethylene |
959-28-4 | 98% | 5g |
$75.00 | 2025-01-22 |
(E)-1,4-Diphenylbut-2-ene-1,4-dione Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Diphenyl sulfoxide , Potassium persulfate Catalysts: Tetrabutylammonium iodide ; 10 min, 100 °C; 100 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide ; 2 min; cooled
Referenz
- Studies on NaI/DMSO-induced retro-Michael addition (RMA) reactions on some 1,5-dicarbonyl compoundsJournal of Chemical Sciences (Bangalore, 2005, 117(1), 27-32,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Silver triflate , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Acetonitrile , Water ; 10 h, 80 °C; 80 °C → rt
1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C
1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C
Referenz
- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy FunctionalizationsChemistry - A European Journal, 2014, 20(7), 1813-1817,
Synthetic Routes 5
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Referenz
- The Ramberg-Backlund rearrangementOrganic Reactions (Hoboken, 1977, 25,,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene
Referenz
- trans-DibenzoylethyleneOrganic Syntheses, 1940, 20, 29-32,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Catalysts: Cyclobutenediylium, 1,3-dihydroxy-2,4-bis(2,3,6,7-tetrahydro-8-hydroxy-1,1,7,7-t… Solvents: 1,2-Dichloroethane ; 24 h, rt
Referenz
- Squaraines as near-infrared photocatalysts for organic reactionsChemical Communications (Cambridge, 2022, 58(99), 13759-13762,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Sodium p-toluenesulfinate , Oxygen Solvents: Dimethylformamide ; 12 h, rt
Referenz
- Synthesis of (E)-1,4-Enediones from α-Halo Ketones Through a Sodium Sulfinate Mediated ReactionEuropean Journal of Organic Chemistry, 2014, 2014(36), 8035-8039,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
Referenz
- A new method of preparing dibenzoylethylene and related compoundsJournal of the American Chemical Society, 1923, 45, 1303-7,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
Referenz
- Syntheses and applications of vinylstannanes2009, , 71(1),,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Trimethyl phosphite Solvents: Toluene
Referenz
- Debromination with trialkyl phosphiteJournal of Organic Chemistry, 1961, 26, 3595-6,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile Catalysts: Copper acetylacetonate Solvents: 1,2-Dichloroethane ; 4 h, 60 °C
Referenz
- Copper-catalyzed reaction of acylmethylide sulfur ylides with dialkyl azodicarboxylatesHuaxue Shiji, 2019, 41(9), 899-904,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Tetrahydrofuran , Water
Referenz
- Reaction of N-fluoropyridinium salts with Wittig reagents: a novel and convenient approach to symmetric trans-olefinsTetrahedron Letters, 1994, 35(48), 8951-4,
Synthetic Routes 20
Reaktionsbedingungen
Referenz
- Asymmetric diastereoselective synthesis of spirocyclopropane derivatives of oxindoleEuropean Journal of Organic Chemistry, 2014, 2014(17), 3599-3606,
(E)-1,4-Diphenylbut-2-ene-1,4-dione Raw materials
- 2-Bromoacetophenone
- cis-1,4-diphenylbut-2-ene-1,4-dione
- 2-(Methylsulfonyl)-1-phenylethanone
- 2-Bromo-2-[(2-oxo-2-phenylethyl)sulfonyl]-1-phenylethanone
- (Benzoylmethylene)triphenylphosphorane
- alpha-diazoacetophenone
- 1,2-Dibenzoylethane
- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one
- 1,4-Butanedione, 2,3-dibromo-1,4-diphenyl-, (2R,3S)-rel-
- Propanedioic acid, (1-benzoyl-3-oxo-3-phenylpropyl)-, diethyl ester
- Acetophenone
- Benzene, 1,1'-[(1E)-1-buten-3-yne-1,4-diyl]bis-
(E)-1,4-Diphenylbut-2-ene-1,4-dione Preparation Products
(E)-1,4-Diphenylbut-2-ene-1,4-dione Verwandte Literatur
-
1. Nucleophilic attack on a carbonyl group conjugated to a chiral centre: a search for a vinylogous Cram's ruleIan Fleming,Hardy Kühne,Ken Takaki J. Chem. Soc. Perkin Trans. 1 1986 725
-
Jun-Rui Ma,Wen-Ming Shu,Kai-Lu Zheng,Fan Ni,Guo-Dong Yin,An-Xin Wu Org. Biomol. Chem. 2015 13 4976
-
3. Photosensitized oxidation of furans. Part 7. Solvent effects in thermal conversion of the endo-peroxides of arylfuransM. Liliana Graziano,M. Rosaria Iesce,Sergio Chiosi,Rachele Scarpati J. Chem. Soc. Perkin Trans. 1 1983 2071
-
Raju Singha,Shubhendu Dhara,Jayanta K. Ray RSC Adv. 2013 3 23989
-
5. The reaction of 2-(tetrazol-5-yl)alkyl ketones and of 2-(tetrazol-5-yl)alkanoic acid derivatives with lead tetraacetate. A novel method of preparation of alk-2-ynyl ketones and alk-2-ynoic acid derivativesJózsef Fetter,Ildikó Nagy,Le Thanh Giang,Mária Kajtár-Peredy,Antal Rockenbauer,László Korecz,Gábor Czira J. Chem. Soc. Perkin Trans. 1 2001 1131
959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione) Verwandte Produkte
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- 768-03-6(1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer))
- 2366997-18-2((2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, N-BOC protected)
- 870822-82-5(BORONIC ACID, [6-(TRIFLUOROMETHYL)-2-NAPHTHALENYL]-)
- 325457-86-1(Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate)
- 2206360-84-9(4-4-bis(3-Chloro-2-hydroxypropyl)aminophenyl- 3-morpholinone)
- 2138208-33-8(1H-2-Benzopyran-6-amine, N-cyclobutyloctahydro-)
- 1805515-16-5(5-Amino-3-chloro-2-(trifluoromethoxy)benzylamine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959-28-4)(E)-1,4-Diphenylbut-2-ene-1,4-dione

Reinheit:99%
Menge:25g
Preis ($):265.0